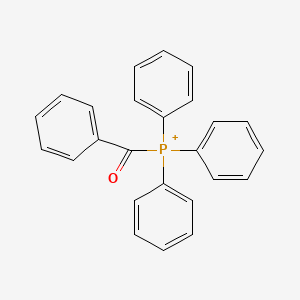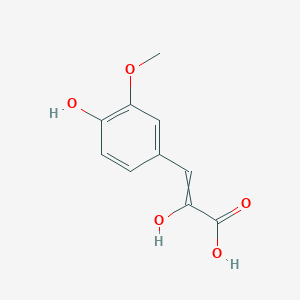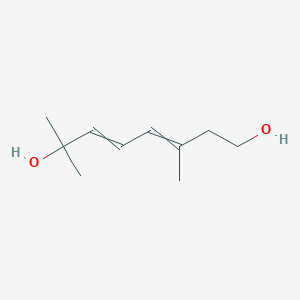
3,4-Diphenoxy-1-(2-phenylethyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diphenoxy-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with phenoxy and phenylethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenoxy-1-(2-phenylethyl)-1H-pyrrole-2,5-dione typically involves multicomponent reactions, which are efficient for creating complex molecular structures. One common method involves the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one . This tandem Knoevenagel–Michael protocol is known for its high atom economy and operational simplicity.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diphenoxy-1-(2-phenylethyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, enhancing the compound’s reactivity.
Applications De Recherche Scientifique
3,4-Diphenoxy-1-(2-phenylethyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3,4-Diphenoxy-1-(2-phenylethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes and leading to therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Diphenyl-1-(2-phenylethyl)-1H-pyrrole: Similar in structure but lacks the phenoxy groups, which may affect its reactivity and applications.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another heterocyclic compound with different substituents, leading to distinct biological activities.
Uniqueness
3,4-Diphenoxy-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
64890-73-9 |
|---|---|
Formule moléculaire |
C24H19NO4 |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
3,4-diphenoxy-1-(2-phenylethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C24H19NO4/c26-23-21(28-19-12-6-2-7-13-19)22(29-20-14-8-3-9-15-20)24(27)25(23)17-16-18-10-4-1-5-11-18/h1-15H,16-17H2 |
Clé InChI |
GVUBBUJULCAJQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


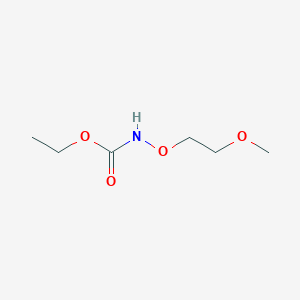
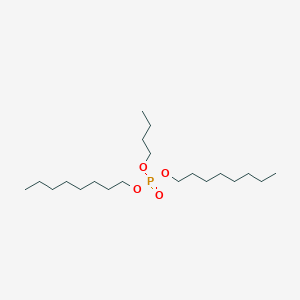
![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
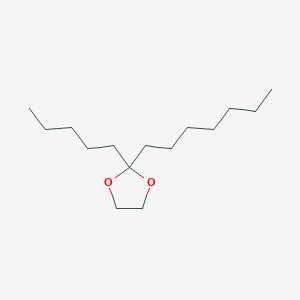
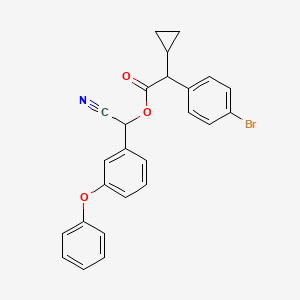
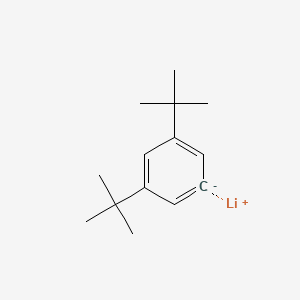
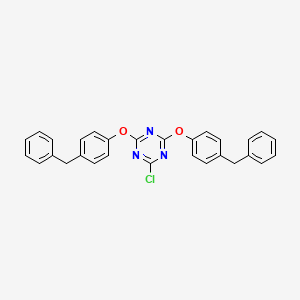

![6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14498614.png)

![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
